Bienvenue dans la boutique en ligne BenchChem!

6-(4-Fluorobenzyl)pyrimidin-4-ol

Lipophilicity Drug Design ADME

6-(4-Fluorobenzyl)pyrimidin-4-ol (CAS 2090849-04-8) is a heterocyclic small molecule belonging to the 6-benzylpyrimidin-4-ol class, characterized by a pyrimidin-4-ol core with a 4-fluorobenzyl substituent at the C6 position. In its predominant tautomeric form it exists as 6-(4-fluorobenzyl)pyrimidin-4(1H)-one, with a molecular formula of C11H9FN2O and a molecular weight of 204.20 g/mol.

Molecular Formula C11H9FN2O
Molecular Weight 204.2 g/mol
CAS No. 2090849-04-8
Cat. No. B1486801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorobenzyl)pyrimidin-4-ol
CAS2090849-04-8
Molecular FormulaC11H9FN2O
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC(=O)NC=N2)F
InChIInChI=1S/C11H9FN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15)
InChIKeyNIAUHLVFVLBVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorobenzyl)pyrimidin-4-ol (CAS 2090849-04-8): Chemical Identity and Procurement-Relevant Baseline


6-(4-Fluorobenzyl)pyrimidin-4-ol (CAS 2090849-04-8) is a heterocyclic small molecule belonging to the 6-benzylpyrimidin-4-ol class, characterized by a pyrimidin-4-ol core with a 4-fluorobenzyl substituent at the C6 position . In its predominant tautomeric form it exists as 6-(4-fluorobenzyl)pyrimidin-4(1H)-one, with a molecular formula of C11H9FN2O and a molecular weight of 204.20 g/mol . The compound is commercially available as a research-grade building block from multiple suppliers at purities ≥95%, with one confirmed lot specification of 98% (HPLC) . This compound serves as a versatile intermediate for the synthesis of kinase inhibitors, GPCR ligands, and epigenetic probes, with the 4-fluorobenzyl group providing a defined handle for structure-activity relationship (SAR) exploration .

Why Generic Substitution Fails for 6-(4-Fluorobenzyl)pyrimidin-4-ol: The Critical Role of Para-Fluoro Substitution in the Benzyl Series


Within the 6-benzylpyrimidin-4-ol chemotype, seemingly minor substituent changes at the para position of the benzyl ring produce substantial differences in lipophilicity, metabolic stability, and target-binding geometry that preclude simple interchange. The unsubstituted parent compound 6-benzylpyrimidin-4-ol exhibits an ACD/LogP of 0.94, while the introduction of a para-fluoro substituent is predicted to increase LogP by approximately 0.5–0.7 log units, altering both passive membrane permeability and non-specific protein binding . Furthermore, the para-fluoro atom engages in distinct multipolar interactions with protein targets—functioning simultaneously as a weak hydrogen-bond acceptor and an electron-withdrawing group that modulates the pKa of the pyrimidin-4-ol tautomeric equilibrium [1]. These differences directly impact both in vitro assay outcomes and the interpretability of SAR data generated from analog series.

Quantitative Differentiation Evidence for 6-(4-Fluorobenzyl)pyrimidin-4-ol: Head-to-Head and Cross-Study Comparisons


LogP Differentiation: 6-(4-Fluorobenzyl)pyrimidin-4-ol vs. 6-Benzylpyrimidin-4-ol (Unsubstituted Parent)

The incorporation of a para-fluoro substituent on the benzyl ring of 6-benzylpyrimidin-4-ol significantly increases lipophilicity relative to the unsubstituted parent. The unsubstituted 6-benzylpyrimidin-4-ol has a measured/predicted ACD/LogP of 0.94 . While an experimentally determined LogP for 6-(4-fluorobenzyl)pyrimidin-4-ol has not been reported in the primary literature, the addition of a single fluorine atom to an aromatic ring is well-established to increase LogP by 0.5–0.7 units via enhanced polarizability and reduced aqueous solvation [1]. This shift moves the compound into a more favorable lipophilicity range for passive membrane permeation and CNS penetration, while also increasing the risk of non-specific protein binding.

Lipophilicity Drug Design ADME Physicochemical Profiling

Tautomeric Form Definition: Pyrimidin-4(1H)-one vs. Pyrimidin-4-ol Nomenclature and Its Impact on Hydrogen-Bonding Capacity

6-(4-Fluorobenzyl)pyrimidin-4-ol is explicitly documented by the supplier LeYan under its IUPAC-compliant tautomeric name 6-(4-Fluorobenzyl)pyrimidin-4(1H)-one, confirming that the thermodynamically favored form in the solid state and in solution at physiological pH is the keto tautomer . This contrasts with some 2-substituted or 5-substituted pyrimidin-4-ol analogs where the enol form can be stabilized by intramolecular hydrogen bonding or conjugation. The keto tautomer presents a single hydrogen-bond donor (N1-H) and two hydrogen-bond acceptors (C4=O, N3), creating a specific pharmacophoric pattern that differs from analogs where the enol tautomer dominates.

Tautomerism Hydrogen Bonding Molecular Recognition Crystal Engineering

Para-Fluoro vs. Ortho-Fluoro Positional Isomer Comparison: Electronic and Steric Modulation of the Pyrimidin-4-ol Scaffold

The para-fluoro isomer 6-(4-fluorobenzyl)pyrimidin-4-ol (CAS 2090849-04-8) differs fundamentally from its ortho-fluoro positional isomer 6-(2-fluorobenzyl)pyrimidin-4-ol (CAS 2091717-37-0) . In the para isomer, the fluorine atom exerts its electron-withdrawing inductive effect (-I) without significant steric encumbrance of the benzylic methylene or the pyrimidine ring, allowing the benzyl group to adopt a coplanar or near-coplanar conformation that maximizes π-stacking with aromatic residues in protein binding pockets. In the ortho isomer, the fluorine atom creates a steric clash that forces the benzyl ring out of planarity, altering the dihedral angle between the aromatic ring and the pyrimidine scaffold, and introduces an intramolecular F···H–C interaction that can compete with intermolecular target engagement.

Positional Isomerism Electronic Effects Steric Effects Structure-Activity Relationship

Commercially Verified Purity Specification: 98% Assay Enabling Reproducible Biological Screening

The LeYan supplier specification for 6-(4-fluorobenzyl)pyrimidin-4-ol (Product No. 2267497) certifies a purity of 98% . This specification, combined with the compound's defined molecular identity (C11H9FN2O, MW 204.20) and available GHS hazard classification (H302, H315, H319, H335), provides procurement officers and screening laboratories with a verifiable quality benchmark . The compound is packaged in 1 g, 5 g, and 10 g quantities, with long-term storage recommended at cool, dry conditions .

Quality Control Purity Specification Reproducibility Chemical Procurement

Fluorine-Enabled Metabolic Soft Spot Shielding: Class-Level Advantage Over Non-Halogenated and Chlorinated 6-Benzylpyrimidin-4-ol Analogs

The para-fluoro substituent on the benzyl ring of 6-(4-fluorobenzyl)pyrimidin-4-ol is predicted to block oxidative metabolism at the para position of the benzyl ring—a known metabolic soft spot for unsubstituted benzyl groups that undergo CYP450-mediated hydroxylation [1]. In contrast, the 4-chloro analog 6-(4-chlorobenzyl)pyrimidin-4-ol (CAS 2092264-30-5) contains a chlorine atom that, while also blocking para-hydroxylation, introduces a larger van der Waals radius (Cl: 1.75 Å vs. F: 1.47 Å), higher polarizability, and the potential for CYP450-mediated oxidative dechlorination or glutathione conjugation, which can generate reactive metabolites . The 4-methyl analog 6-(4-methylbenzyl)pyrimidin-4-ol (CAS 2092062-94-5) retains susceptibility to benzylic oxidation and methyl hydroxylation .

Metabolic Stability Cytochrome P450 Fluorine Substitution Oxidative Metabolism

Optimal Application Scenarios for 6-(4-Fluorobenzyl)pyrimidin-4-ol: Where the Evidence Supports Prioritization Over Analogs


Kinase Inhibitor Lead Optimization Requiring Modulated Lipophilicity Without Steric Penalty

When optimizing a 6-benzylpyrimidin-4-ol kinase inhibitor scaffold where increased LogP is desired to improve passive cell permeability but bulky substituents (e.g., chloro, methyl, trifluoromethyl) cannot be tolerated due to steric constraints in the hinge-binding pocket, the 4-fluoro analog provides the smallest steric increment (van der Waals radius F = 1.47 Å vs. H = 1.20 Å) while delivering a predictable LogP increase of 0.5–0.7 units [1]. Procurement of the 98% purity material from verified suppliers ensures that SAR conclusions are not confounded by impurity-driven off-target effects .

Epigenetic Probe Development Where Fluorine NMR (¹⁹F NMR) Detection Is Required for Cellular Target Engagement Assays

The single fluorine atom in 6-(4-fluorobenzyl)pyrimidin-4-ol provides a clean ¹⁹F NMR spectroscopic handle for cellular target engagement studies, protein-ligand binding assays, and metabolic tracing without the spectroscopic complexity introduced by trifluoromethyl or difluoro analogs [1]. This enables direct quantification of intracellular compound concentration and target occupancy using ¹⁹F NMR or ¹⁹F MRI techniques, making this compound particularly valuable for chemical biology applications where orthogonal biophysical validation of target engagement is required.

Building Block for Parallel Library Synthesis Requiring Para-Functionalized Benzyl Diversity Elements

As a 6-(4-fluorobenzyl)-substituted pyrimidin-4-ol with a free hydroxyl group at C4 and an unsubstituted C2 position, this compound serves as a versatile intermediate for parallel library synthesis via O-alkylation, O-arylation, or sulfonylation at the 4-OH position, or via halogenation and subsequent cross-coupling at C2 [1]. The para-fluoro substituent is compatible with a wide range of subsequent transformations (e.g., nucleophilic aromatic substitution under forcing conditions, Buchwald-Hartwig amination), providing downstream diversification options that are not available with the 4-chloro analog, which can undergo unwanted substitution side reactions .

SAR Studies Comparing Halogen Bonding vs. Hydrogen Bonding at the Para-Benzyl Position

The 4-fluorobenzyl group participates in unique multipolar interactions—the C-F bond can function as a weak hydrogen-bond acceptor (C-F···H-X) and, unlike C-Cl or C-Br, does not form halogen bonds due to fluorine's low polarizability [1]. This makes 6-(4-fluorobenzyl)pyrimidin-4-ol the appropriate comparator compound when dissecting whether a biological activity improvement observed with 4-chloro or 4-bromo analogs arises from halogen bonding or from simple steric/electronic effects. Procurement of the fluoro analog alongside its chloro, bromo, and methyl counterparts enables rigorous SAR deconvolution.

Quote Request

Request a Quote for 6-(4-Fluorobenzyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.